![molecular formula C22H28ClN5O2 B2804278 N-(1-(1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-cyclohexylacetamide CAS No. 1251689-66-3](/img/structure/B2804278.png)
N-(1-(1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-cyclohexylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound is a complex organic molecule that contains several functional groups, including a triazole ring, a piperidine ring, and a cyclohexyl group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms in space and their connectivity. The presence of the triazole and piperidine rings would introduce some rigidity into the structure, while the cyclohexyl group could adopt different conformations .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds containing triazole rings are known to participate in a variety of chemical reactions, including nucleophilic substitutions and reductions . Piperidine rings can act as bases or nucleophiles in reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the nitrogen atoms in the triazole and piperidine rings could allow for hydrogen bonding, which could affect the compound’s solubility and boiling/melting points .Scientific Research Applications
Antidiabetic Potential
The 1,2,4-triazoles, structurally similar to N-(1-(1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-cyclohexylacetamide, have been explored for their antidiabetic properties. These compounds were found to be potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion, suggesting their potential as new drug candidates for treating type II diabetes. This class of compounds exhibited better inhibition than acarbose, a commercially available α-glucosidase inhibitor, while also demonstrating low hemolytic activity, highlighting their potential for therapeutic use with minimal cytotoxicity (Aziz ur-Rehman et al., 2018).
Antibacterial Properties
Research on similar 1,2,4-triazole derivatives has revealed weak antibacterial activities. These compounds, synthesized through reactions involving chlorophenyl groups, have shown moderate efficacy against bacterial strains like Bacillus Subtilis and Escherichia Coli. Such findings suggest the potential use of these compounds in the development of new antibacterial agents (R. Deshmukh et al., 2017).
Antioxidant and Antiradical Activities
Some triazole derivatives exhibit significant antioxidant and antiradical activities. The synthesized compounds, which structurally resemble N-(1-(1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-cyclohexylacetamide, were screened for their ability to inhibit oxidative processes. This suggests their potential application in the development of new antioxidant therapies (O. Bekircan et al., 2008).
Lipase and α-Glucosidase Inhibition
Recent studies have demonstrated the efficacy of certain 1,2,4-triazole compounds in inhibiting lipase and α-glucosidase enzymes. This property suggests their potential application in treating conditions like obesity and diabetes, where the regulation of lipid and carbohydrate metabolism is crucial (O. Bekircan et al., 2015).
properties
IUPAC Name |
N-[1-[1-(3-chlorophenyl)triazole-4-carbonyl]piperidin-4-yl]-2-cyclohexylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28ClN5O2/c23-17-7-4-8-19(14-17)28-15-20(25-26-28)22(30)27-11-9-18(10-12-27)24-21(29)13-16-5-2-1-3-6-16/h4,7-8,14-16,18H,1-3,5-6,9-13H2,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBLARXIUYVLIDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(=O)NC2CCN(CC2)C(=O)C3=CN(N=N3)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-cyclohexylacetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.